1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13-8-9-16(12-14(13)2)22(20,21)19-11-10-18-17(19)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOPYSIJHTWWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Imidazole Precursors
The primary step involves reacting 2-phenyl-4,5-dihydro-1H-imidazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.
Key Considerations :
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Steric Effects : The 3,4-dimethyl substituents on the aryl sulfonyl chloride may slow the reaction due to steric hindrance, necessitating extended reaction times or elevated temperatures.
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Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reagent solubility and reaction efficiency.
Cyclization and Ring Stabilization
Post-sulfonylation, the dihydroimidazole ring is stabilized through intramolecular hydrogen bonding or via acid-catalyzed cyclization. This step ensures the retention of the 4,5-dihydro configuration, critical for the compound’s biological activity.
Optimization of Reaction Conditions
Optimization focuses on improving yield, purity, and scalability. The table below summarizes key parameters:
Findings :
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DMF Superiority : DMF outperforms other solvents due to its high polarity and ability to stabilize intermediates.
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Base Selection : Triethylamine provides efficient HCl scavenging without side reactions.
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Time-Temperature Trade-off : Prolonged reactions at room temperature prevent decomposition observed at higher temperatures.
Purification and Characterization
Purification Techniques
Crude product is purified via:
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfinyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonation | 3,4-Dimethylbenzenesulfonyl chloride | Base (e.g., triethylamine) |
| 2 | Imidazole Formation | 2-Phenyl-4,5-dihydro-1H-imidazole | Heat under reflux |
Research indicates that imidazole derivatives exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer properties. The structural similarity of imidazole to histidine allows these compounds to interact effectively with various biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of imidazole showed significant cytotoxic activity against several cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in tumor growth.
Medicinal Chemistry
The pharmacological potential of this compound is being explored for the development of new therapeutic agents. Its derivatives have been investigated for their efficacy in treating conditions such as inflammation and cancer.
Table 2: Biological Activities of Imidazole Derivatives
| Activity Type | Compound Example | Efficacy Level |
|---|---|---|
| Antimicrobial | This compound | Moderate |
| Anti-inflammatory | Various imidazole derivatives | High |
| Anticancer | Selected derivatives | Variable (dependent on structure) |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure combines a sulfonyl group and aromatic substituents, which influence its electronic, steric, and solubility properties. Below is a comparison with key analogs:
Key Observations:
Sulfonyl vs. This may improve solubility in polar solvents.
Biological Activity : While the target compound’s activity is undocumented, analogs like 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles show measurable cytotoxicity and antimicrobial effects, suggesting that sulfonated derivatives may exhibit enhanced target binding .
Physicochemical Properties
- Lipophilicity: The 3,4-dimethylbenzenesulfonyl group likely increases logP compared to non-sulfonated analogs like 2-phenyl-4,5-dihydro-1H-imidazole (logP ~1.77 for simpler analogs ).
- Thermal Stability : Sulfonated imidazolines generally exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
Biological Activity
1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the class of sulfonyl imidazoles. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of a sulfonyl group attached to an imidazole ring suggests a range of interactions with biological targets, which may lead to various therapeutic applications.
The compound can be synthesized through the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Purification methods include recrystallization or column chromatography to obtain the final product with high purity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an enzyme inhibitor and its therapeutic properties. The following sections summarize key findings regarding its biological activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains:
- Antibacterial Activity : Several studies have evaluated the antibacterial potential of imidazole derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Jain et al. reported that certain synthesized imidazole derivatives demonstrated good antimicrobial activity using the cylinder wells diffusion method .
Anti-inflammatory and Anticancer Activities
The mechanism of action for this compound suggests that it may interact with specific enzymes involved in inflammatory processes and cancer pathways. Its sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of their activity. This interaction is crucial for developing anti-inflammatory and anticancer therapies.
Case Study 1: Synthesis and Evaluation of Imidazole Derivatives
In a comprehensive study evaluating various imidazole derivatives, researchers synthesized compounds bearing different substituents on the imidazole ring. These compounds were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains .
Case Study 2: Therapeutic Applications
Another study focused on the therapeutic applications of imidazole derivatives, including their anti-inflammatory and anticancer properties. The results indicated that specific structural modifications could enhance biological activity, suggesting that further optimization of compounds like this compound could lead to more effective therapeutic agents .
The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in critical cellular pathways. The sulfonyl group enhances binding affinity to target proteins, which may lead to reduced inflammation and tumor growth. The interaction with cellular pathways involved in these processes underscores the compound's potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
